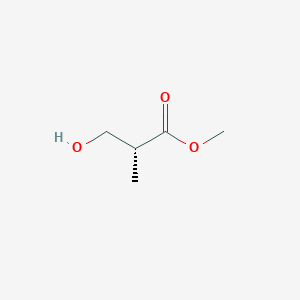

(R)-Methyl 3-hydroxy-2-methylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-3-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCCIZURPPEVIZ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993497 | |

| Record name | Roche ester (R) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72657-23-9 | |

| Record name | Roche ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072657239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roche ester (R) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Roche ester, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569FQ3X7KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enantioselective Synthesis of (R)-Methyl 3-hydroxy-2-methylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 3-hydroxy-2-methylpropanoate, commonly known as the "Roche ester," is a critical chiral building block in the pharmaceutical and fine chemical industries. Its versatile structure is incorporated into a wide array of complex molecules, including potent therapeutic agents and valuable bioactive compounds. The stereochemistry at the C2 position is crucial for the biological activity of the final products, making the development of efficient and highly selective synthetic routes to the (R)-enantiomer a significant area of research. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, focusing on asymmetric hydrogenation, enzymatic resolution, and the use of chiral auxiliaries.

Asymmetric Hydrogenation

Asymmetric hydrogenation represents one of the most direct and atom-economical methods for establishing the chiral center in this compound. This approach typically involves the reduction of a prochiral precursor, such as methyl 2-(hydroxymethyl)acrylate or methyl 2-methyl-3-oxopropanoate, using a chiral transition metal catalyst. Rhodium and Ruthenium-based catalysts, particularly with atropisomeric diphosphine ligands like BINAP, have demonstrated exceptional performance in these transformations.

Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

The asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate provides a direct route to the target molecule. The success of this reaction is highly dependent on the choice of catalyst and reaction conditions.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

A general procedure for the rhodium-catalyzed asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate is as follows:

-

Catalyst Preparation: In a glovebox, a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral diphosphine ligand (e.g., a derivative of BINAP) are dissolved in a degassed solvent (e.g., dichloromethane or methanol) to form the active catalyst.

-

Reaction Setup: The substrate, methyl 2-(hydroxymethyl)acrylate, is dissolved in the same degassed solvent in a high-pressure autoclave.

-

Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is then purged with hydrogen gas several times before being pressurized to the desired pressure (typically 10-100 atm). The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a set period (e.g., 12-24 hours).

-

Work-up and Purification: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Quantitative Data for Asymmetric Hydrogenation

| Catalyst/Ligand | Substrate | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Ref. |

| [Rh(COD)₂]BF₄ / (S,S)-f-spiroPhos | Methyl 2-(hydroxymethyl)acrylate | CH₂Cl₂ | 50 | 25 | 12 | >99 | 98 | >99 (R) | [1] |

| Ru(OAc)₂((R)-BINAP) | Methyl 2-methyl-3-oxopropanoate | Methanol | 100 | 50 | 24 | >99 | 95 | 98 (R) | [2] |

Logical Workflow for Asymmetric Hydrogenation

Enzymatic Resolution

Enzymatic resolution is a powerful technique that exploits the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. For the synthesis of this compound, lipases are commonly employed to selectively acylate or hydrolyze one enantiomer of the racemic ester, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity. Candida antarctica Lipase B (CALB) is a particularly effective biocatalyst for this transformation.

Lipase-Catalyzed Kinetic Resolution

In a typical kinetic resolution, the racemic methyl 3-hydroxy-2-methylpropanoate is treated with an acyl donor in the presence of a lipase. The enzyme selectively catalyzes the acylation of the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Reaction Setup: Racemic methyl 3-hydroxy-2-methylpropanoate, an acyl donor (e.g., vinyl acetate), and the immobilized lipase (e.g., Novozym 435, which contains CALB) are suspended in an organic solvent (e.g., tert-butyl methyl ether or hexane).

-

Enzymatic Reaction: The mixture is incubated at a specific temperature (e.g., 30-40 °C) with gentle agitation for a predetermined time. The progress of the reaction is monitored by GC or HPLC to achieve approximately 50% conversion.

-

Work-up and Separation: Once the desired conversion is reached, the immobilized enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer is separated by column chromatography.

-

Enantiomeric Excess Determination: The enantiomeric excess of the recovered this compound is determined by chiral HPLC or GC.

Quantitative Data for Enzymatic Resolution

| Enzyme | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield of (R)-Ester (%) | ee of (R)-Ester (%) | Ref. |

| Candida antarctica Lipase B (Novozym 435) | Racemic Methyl 3-hydroxy-2-methylpropanoate | Vinyl Acetate | t-Butyl methyl ether | 30 | 24 | ~50 | ~48 | >99 | [3] |

| Pseudomonas cepacia Lipase | Racemic Methyl 3-hydroxy-2-methylpropanoate | Isopropenyl Acetate | Hexane | 40 | 48 | ~50 | ~47 | >98 | [4] |

Signaling Pathway for Enzymatic Resolution

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinone auxiliaries are particularly effective for diastereoselective aldol reactions, which can be a key step in the synthesis of this compound.

Evans Aldol Reaction Approach

This multi-step synthesis involves the acylation of a chiral oxazolidinone with propionyl chloride, followed by a diastereoselective aldol reaction with formaldehyde or a formaldehyde equivalent, and subsequent removal of the auxiliary.

Experimental Protocol: Synthesis via Evans Auxiliary

-

Acylation of Chiral Auxiliary: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is deprotonated with a strong base (e.g., n-butyllithium) and then reacted with propionyl chloride to form the N-propionyl oxazolidinone.

-

Diastereoselective Aldol Reaction: The N-propionyl oxazolidinone is converted to its boron enolate using a Lewis acid (e.g., dibutylboron triflate) and a tertiary amine base (e.g., triethylamine). This enolate then reacts with a suitable electrophile (e.g., paraformaldehyde) at low temperature to afford the syn-aldol adduct with high diastereoselectivity.

-

Removal of the Auxiliary: The chiral auxiliary is cleaved from the aldol product. This can be achieved by transesterification with a base such as sodium methoxide in methanol, which directly yields this compound and allows for the recovery of the chiral auxiliary.

-

Purification and Analysis: The product is purified by column chromatography, and its enantiomeric excess is determined.

Quantitative Data for Chiral Auxiliary Approach

| Chiral Auxiliary | Diastereomeric Ratio (d.r.) of Aldol Adduct | Overall Yield (%) | ee of Final Product (%) | Ref. |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >99:1 | ~75 | >99 | [5][6] |

Workflow for Chiral Auxiliary Synthesis

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several robust methodologies. Asymmetric hydrogenation offers a highly efficient and atom-economical route, particularly with the use of sophisticated rhodium and ruthenium catalysts. Enzymatic resolution provides a practical and environmentally friendly alternative, leveraging the high stereoselectivity of lipases. The chiral auxiliary approach, while involving multiple steps, offers excellent stereocontrol and predictability. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the specific requirements of the downstream applications. This guide provides a comprehensive overview of the key experimental considerations and expected outcomes for each of these powerful synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

spectroscopic data of (R)-Methyl 3-hydroxy-2-methylpropanoate

A comprehensive guide to the spectroscopic properties of (R)-Methyl 3-hydroxy-2-methylpropanoate, a valuable chiral building block in pharmaceutical and chemical synthesis. This document provides a detailed overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

This compound, also known as the Roche ester, possesses the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol .[1][2] Spectroscopic analyses confirm its structure, featuring a methyl ester and a primary alcohol functional group on a chiral backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) typically exhibits signals corresponding to the methyl ester, the methyl group at the chiral center, the methine proton, and the diastereotopic protons of the methylene group adjacent to the hydroxyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.71 | Singlet | 3H | -OCH₃ (methyl ester) |

| ~3.67 | Multiplet | 2H | -CH₂- (adjacent to -OH) |

| ~2.68 | Multiplet | 1H | -CH- (chiral center) |

| ~1.21 | Doublet | 3H | -CH₃ (adjacent to -CH-) |

| Variable | Broad Singlet | 1H | -OH |

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175.5 | C=O (ester carbonyl) |

| ~66.0 | -CH₂- (adjacent to -OH) |

| ~51.8 | -OCH₃ (methyl ester) |

| ~43.5 | -CH- (chiral center) |

| ~14.0 | -CH₃ (adjacent to -CH-) |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the hydroxyl and ester functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry data, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), provides information on the molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 118 | Low | [M]⁺ (Molecular ion) |

| 87 | Moderate | [M - OCH₃]⁺ |

| 59 | High | [COOCH₃]⁺ |

| 45 | Moderate | [CH(CH₃)OH]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution is prepared by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: A standard ¹H NMR experiment is performed on a spectrometer (e.g., 400 MHz). A typical single-pulse experiment involves a 90° pulse angle and a relaxation delay of 1-5 seconds between scans to ensure complete proton relaxation for accurate integration.

-

¹³C NMR Acquisition: For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is utilized to simplify the spectrum, resulting in a single peak for each unique carbon atom. A 30° pulse angle and a relaxation delay of 2 seconds are common parameters.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a uniform film.

-

FTIR Analysis: The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (GC-MS with Electron Ionization): The sample is introduced into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV) in a process called Electron Ionization (EI). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole. A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chiral compound like this compound.

References

(R)-Methyl 3-hydroxy-2-methylpropanoate: A Comprehensive Technical Guide on its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of (R)-Methyl 3-hydroxy-2-methylpropanoate, a chiral building block of significant interest in the pharmaceutical and chemical industries. This document presents quantitative data in a structured format, outlines detailed experimental protocols for the determination of these properties, and includes a schematic for a common synthetic workflow.

Core Physical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical characteristics are summarized in the tables below, providing a ready reference for laboratory and developmental applications.

General and Molar Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

Physicochemical Properties

| Property | Value | Conditions | Reference |

| Boiling Point | 76 - 77 °C | 12 mmHg | [1] |

| Density | 1.066 g/mL | 25 °C | [1] |

| Refractive Index | 1.425 | 20 °C (D-line) | [1] |

| Specific Rotation ([α]D) | -23° to -29° | 20 °C (c=4 in Methanol) | [1] |

| Solubility | Soluble in methanol. Insoluble in water. | [2] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is determined under reduced pressure to prevent potential decomposition at higher temperatures. A Hickman distillation head or a short-path distillation apparatus is suitable for this purpose.

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a condenser, a collection flask, and a connection to a vacuum pump with a pressure gauge.

-

Sample Preparation: A small volume of the purified this compound is placed in the round-bottom flask along with a magnetic stir bar or boiling chips for smooth boiling.

-

Distillation: The system is slowly evacuated to the desired pressure (e.g., 12 mmHg). The flask is then gently heated.

-

Data Collection: The temperature at which the liquid boils and the vapor condenses into the collection flask is recorded as the boiling point at that specific pressure.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter.

-

Calibration: The pycnometer is first calibrated by determining the weight of the empty vessel and the weight when filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C).

-

Sample Measurement: The calibrated pycnometer is then filled with this compound, and its weight is measured.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

-

Instrument Calibration: The refractometer is calibrated using a standard reference material with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The refractive index is read directly from the instrument's scale, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20 °C).

Determination of Specific Rotation

As a chiral compound, the specific rotation of this compound is a critical parameter and is measured using a polarimeter.

-

Solution Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., methanol) to a known concentration (e.g., 4 g/100 mL).

-

Polarimeter Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (e.g., 1 dm). The observed optical rotation is then measured.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Synthesis and Purification Workflow

A common method for the enantioselective synthesis of this compound is through the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate.[1] This process involves the use of a chiral catalyst to achieve high enantiomeric purity. The general workflow for this synthesis and subsequent purification is depicted below.

Caption: Workflow for the synthesis and purification of this compound.

References

(R)-Methyl 3-hydroxy-2-methylpropanoate: A Comprehensive Technical Guide

CAS Number: 72657-23-9

Abstract

This technical guide provides a comprehensive overview of (R)-Methyl 3-hydroxy-2-methylpropanoate, a chiral building block of significant interest in pharmaceutical and chemical research. This document details its physicochemical properties, synthesis methodologies, and known biological activities. Emphasis is placed on its role as a precursor in the synthesis of complex natural products with therapeutic potential. Detailed experimental protocols for its synthesis and relevant biological assays are provided to support researchers and drug development professionals.

Introduction

This compound, commonly known as the (R)-Roche ester, is a valuable chiral intermediate in organic synthesis.[1][2] Its stereocenter and functional groups make it a versatile starting material for the asymmetric synthesis of a wide range of complex molecules, including bioactive natural products and pharmaceuticals.[1][3] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₅H₁₀O₃ | [1][3][4][5][6] |

| Molecular Weight | 118.13 g/mol | [1][3][4][5][7][8][9] |

| Appearance | Colorless to very pale yellow liquid | [3][4] |

| Density | 1.066 - 1.070 g/mL at 25 °C | [3][7] |

| Boiling Point | 73-77 °C at 10-12 mmHg | [3][7][8] |

| Refractive Index | n20/D 1.425 | [3][9] |

| Optical Rotation | [α]20/D = -29 to -23° (c=4 in MeOH) | [3] |

| InChI Key | ATCCIZURPPEVIZ-SCSAIBSYSA-N | [1][9] |

| SMILES | COC(=O)--INVALID-LINK--CO | [6][9] |

Synthesis of this compound

The enantiomerically pure (R)-Roche ester can be synthesized through both biocatalytic and traditional chemical methods.

Biocatalytic Synthesis via Yeast Reduction

A highly stereoselective method involves the reduction of an α-formylpropanoate derivative using baker's yeast (Saccharomyces cerevisiae).[1]

Experimental Protocol:

-

Substrate: Ethyl α-formylpropanoate

-

Biocatalyst: Saccharomyces cerevisiae (baker's yeast)

-

Reaction Conditions: The substrate is incubated with a suspension of baker's yeast in an aqueous medium at a controlled pH of 7.0 and a temperature of 30°C for 48 hours.[1]

-

Yield: 85-90%[1]

-

Enantiomeric Excess (ee): >98% in the (R)-configuration[1]

Chemoenzymatic Synthesis

This method utilizes stereoselective aldolases for the key C-C bond formation.

Experimental Protocol:

-

Enzyme: 2-oxoacid aldolases (e.g., YfaU, KPHMT)[1]

-

Reaction: Stereoselective aldol addition of a 2-oxoacid to methanal. This is followed by oxidative decarboxylation and esterification.

-

Substrate Concentration: Up to 1.0 M[1]

-

Yield: 69-88%[1]

-

Enantiomeric Excess (ee): 88-99%[1]

Chemical Synthesis via Esterification

A straightforward chemical route involves the esterification of the corresponding carboxylic acid.

Experimental Protocol:

-

Substrate: (R)-3-Hydroxy-2-methylpropanoic acid

-

Reagent: Methanol with a catalytic amount of sulfuric acid (H₂SO₄)[1]

-

Conditions: The reaction mixture is heated under reflux for 12-24 hours.[1]

-

Yield: 70-80%[1]

-

Purification: Requires chiral chromatography to ensure high enantiopurity.[1]

Biological Significance and Applications

This compound is a crucial chiral building block in the total synthesis of several potent, biologically active natural products.

Precursor to (+)-Discodermolide

(+)-Discodermolide is a potent antimitotic agent that stabilizes microtubules, making it a target for cancer therapy.[1] The (R)-Roche ester is a key starting material for the synthesis of fragments of this complex molecule.[1]

Simplified Synthetic Workflow for a Discodermolide Fragment:

Caption: Synthetic route from (R)-Roche ester to a discodermolide fragment.

Precursor to Sagopilone (ZK-Epo)

Sagopilone is a synthetic epothilone analog with microtubule-stabilizing activity, investigated for its potential as an anticancer agent. The high enantiopurity of the (R)-Roche ester is critical for the synthesis of this drug candidate.[1]

Role in Studying Enzyme-Catalyzed Reactions

This compound serves as a model substrate in biochemical research to investigate the kinetics and stereoselectivity of various enzymes, such as esterases.[1] This research provides insights into metabolic pathways and can aid in the discovery of new therapeutic targets.[1]

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have been shown to inhibit the proliferation of cancer cells, such as the colon cancer cell line HCT-116.[1] The proposed mechanisms involve the induction of apoptosis and the modulation of signaling pathways involving HSP90 and TRAP1.[1]

Hypothetical Drug Discovery Workflow:

Caption: A potential workflow for developing anticancer agents.

Experimental Protocols for Biological Assays

HCT-116 Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on the proliferation of the HCT-116 human colon cancer cell line.

Materials:

-

HCT-116 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound derivatives (test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Culture: Maintain HCT-116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed the HCT-116 cells into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Safety and Handling

This compound is a combustible liquid.[4] Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection.[1]

-

Ventilation: Use a fume hood during handling to avoid inhalation of vapors.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[4] For long-term storage, temperatures below -20°C are recommended.[1][5]

-

Waste Disposal: Dispose of waste in accordance with local regulations. Neutralize any acidic byproducts before disposal.[1]

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the synthesis of complex, high-value molecules. Its utility in the preparation of potent anticancer agents like (+)-discodermolide and sagopilone underscores its importance in drug discovery and development. Further investigation into the biological activities of its derivatives, particularly their interactions with cellular signaling pathways, may lead to the discovery of novel therapeutic agents. This guide provides a solid foundation of technical information to support such research endeavors.

References

- 1. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 2. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

A Technical Guide to (R)-Methyl 3-hydroxy-2-methylpropanoate: Synthesis, Properties, and Applications in Drug Development

(R)-Methyl 3-hydroxy-2-methylpropanoate , often referred to as the (R)-Roche ester , is a valuable chiral building block in the synthesis of complex, biologically active molecules. Its stereocenter and versatile functional groups make it a crucial starting material for the preparation of a wide array of pharmaceuticals, particularly in the development of novel anti-cancer agents. This technical guide provides an in-depth overview of its synonyms, chemical and physical properties, synthesis methodologies, and its pivotal role in the synthesis of prominent drug candidates, complete with experimental insights and pathway diagrams.

Synonyms and Identification

Proper identification of this compound is critical for researchers. It is known by several names in chemical literature and commercial catalogs.

| Synonym | Reference |

| (R)-Roche ester | [1][2] |

| (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester | |

| (-)-Methyl D-β-hydroxyisobutyrate | |

| Methyl (R)-(-)-3-hydroxyisobutyrate | |

| (2R)-3-hydroxy-2-methyl-propanoic acid methyl ester | |

| CAS Number | 72657-23-9 |

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, providing essential data for its handling, purification, and use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₃ | |

| Molecular Weight | 118.13 g/mol | |

| Appearance | Colorless liquid | |

| Density | 1.066 g/mL at 25 °C | |

| Boiling Point | 76-77 °C at 12 mmHg | |

| Refractive Index | n20/D 1.425 | |

| Optical Rotation | [α]D²⁰ -26° (c=4 in methanol) | |

| Flash Point | 80 °C (closed cup) |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

| Spectroscopy | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ 3.74 (s, 3H, OCH₃), 3.71 (m, 1H, CH), 3.67 (m, 1H, CH₂), 3.39 (m, 1H, CH₂), 2.68 (m, 1H, CH), 1.21 (d, 3H, CH₃) | [3] |

| ¹³C NMR (CDCl₃) | δ 175.8 (C=O), 70.2 (CH), 65.9 (CH₂), 51.8 (OCH₃), 13.9 (CH₃) | [4] |

| Infrared (IR) | ν 3440 (O-H), 2970 (C-H), 1735 (C=O), 1190 (C-O) cm⁻¹ | [4] |

| Mass Spectrometry (MS) | m/z 118 (M⁺), 103, 87, 59, 45 | [5] |

Synthesis Methodologies

The enantiomerically pure form of this compound can be synthesized through various chemical and biocatalytic methods.

Asymmetric Catalytic Hydrogenation

A prevalent method for the synthesis of the Roche ester and its enantiomer is the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate.

Experimental Protocol: Asymmetric Catalytic Hydrogenation [6]

-

Reaction Setup: A stainless steel autoclave is charged with [Rh(COD)L*]BF₄ (0.005 mmol, 1 mol%) and the substrate, methyl 2-(hydroxymethyl)acrylate (0.5 mmol), dissolved in a dry solvent (7.5 mL).

-

Hydrogenation: The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred for 16 hours at room temperature.

-

Work-up and Purification: After the reaction, the hydrogen pressure is slowly released. The solvent is removed using a rotary evaporator. The crude product is then purified by silica gel column chromatography to yield the hydrogenated product. The enantiomeric excess is determined by chiral column HPLC.

Biocatalytic Reduction using Baker's Yeast

A green and efficient method for producing chiral hydroxy esters involves the use of baker's yeast (Saccharomyces cerevisiae).

Experimental Protocol: Yeast-Mediated Reduction of Ethyl Acetoacetate [7]

-

Yeast Culture Preparation: In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast are added sequentially with stirring. The mixture is stirred for 1 hour at approximately 30°C.

-

Substrate Addition: Ethyl acetoacetate (20.0 g, 0.154 mol) is added to the fermenting suspension, and the mixture is stirred for 24 hours at room temperature.

-

Second Feeding: A warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water is added, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate. Stirring is continued for 50–60 hours at room temperature.

-

Work-up and Purification: Once the reaction is complete (monitored by gas chromatography), 80 g of Celite is added, and the mixture is filtered. The filtrate is saturated with sodium chloride and extracted with five 500-mL portions of diethyl ether. The combined ether extracts are dried over magnesium sulfate, filtered, and concentrated. The residue is fractionally distilled under reduced pressure to yield (S)-(+)-ethyl 3-hydroxybutanoate. A similar procedure can be adapted for the synthesis of the title compound's precursor.

Applications in the Synthesis of Bioactive Molecules

This compound is a cornerstone in the total synthesis of several potent anti-cancer agents, including Discodermolide and Sagopilone.

Synthesis of Discodermolide

Discodermolide is a polyketide natural product that stabilizes microtubules, leading to cell cycle arrest and apoptosis. The synthesis of Discodermolide heavily relies on the use of the Roche ester to establish key stereocenters. Multiple total syntheses of Discodermolide have been reported, all of which utilize (R)- or (S)-Methyl 3-hydroxy-2-methylpropanoate as a starting material to construct the main fragments of the molecule.[1][2]

Synthesis of Sagopilone

Sagopilone is a fully synthetic epothilone analog that also acts as a microtubule-stabilizing agent. Its synthesis involves the coupling of key fragments, one of which is derived from the (R)-Roche ester.[8]

Signaling Pathways of Downstream Products

The therapeutic efficacy of compounds synthesized from this compound, such as Discodermolide and Sagopilone, stems from their ability to modulate critical cellular signaling pathways.

Microtubule Stabilization Pathway

Both Discodermolide and Sagopilone bind to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization which is essential for various cellular processes, including cell division.[9][10]

References

- 1. Discodermolide - Wikipedia [en.wikipedia.org]

- 2. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Search Results [beilstein-journals.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 7. ethz.ch [ethz.ch]

- 8. researchgate.net [researchgate.net]

- 9. Microtubule Dynamics Regulation | Cell Signaling Technology [awsprod-cellsignal.com]

- 10. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

chemical structure and stereochemistry of (R)-Methyl 3-hydroxy-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 3-hydroxy-2-methylpropanoate, commonly known as the Roche ester, is a valuable chiral building block in the synthesis of complex, biologically active molecules. Its specific stereochemistry and bifunctional nature make it an important starting material in the pharmaceutical industry for the enantioselective synthesis of various drug candidates. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, synthesis, and applications in drug development.

Chemical Structure and Stereochemistry

This compound is a chiral ester with the chemical formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . The molecule possesses a single stereocenter at the C2 position, with the (R) configuration dictating the specific three-dimensional arrangement of the substituents around this carbon atom. This defined stereochemistry is crucial for its application in asymmetric synthesis, ensuring the desired enantiomeric purity of the final product.

The structure features a primary hydroxyl group (-OH) and a methyl ester (-COOCH₃) functionality, which provide versatile handles for further chemical transformations.

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 72657-23-9 | |

| Synonyms | (-)-Methyl D-β-hydroxyisobutyrate, (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester, Roche ester | |

| Appearance | Colorless liquid | |

| Molecular Formula | C₅H₁₀O₃ | |

| Molecular Weight | 118.13 g/mol | |

| Density | 1.066 g/mL at 25 °C | |

| Boiling Point | 76-77 °C at 12 mmHg | |

| Refractive Index | n20/D 1.425 | |

| Optical Rotation | [α]¹⁹/D -26° (c=4 in methanol) | |

| ¹H NMR (CDCl₃) | δ (ppm): 3.74 (s, 3H), 3.71-3.67 (m, 2H), 3.39 (br s, 1H), 2.68 (m, 1H), 1.21 (d, 3H) | [1] |

| ¹³C NMR | Data available in spectral databases | [2] |

| IR (Infrared) | Characteristic absorptions for O-H and C=O stretching | [2][3] |

| Mass Spec (MS) | Consistent with the molecular weight and expected fragmentation patterns | [3] |

Synthesis

The most common and efficient method for the synthesis of this compound is the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate. This reaction utilizes a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand such as BINAP, to achieve high enantioselectivity.

General Experimental Protocol: Asymmetric Hydrogenation

The following is a representative protocol for the synthesis of the (S)-enantiomer, which can be adapted to produce the (R)-enantiomer by selecting the appropriate enantiomer of the chiral ligand (e.g., (R)-BINAP instead of (S)-BINAP).

Materials:

-

Methyl 2-(hydroxymethyl)acrylate

-

Chiral Rhodium or Ruthenium catalyst (e.g., [Rh(COD)((R)-BINAP)]BF₄)

-

Hydrogen gas

-

Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, the chiral catalyst (e.g., 0.01 mol%) is dissolved in the anhydrous, degassed solvent in a high-pressure autoclave.

-

Methyl 2-(hydroxymethyl)acrylate (1.0 eq) is added to the solution.

-

The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

-

The reaction vessel is pressurized with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

The reaction mixture is stirred at a specific temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 12-24 hours), or until the reaction is complete as monitored by techniques like TLC or GC.

-

Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Caption: Representative workflow for the asymmetric hydrogenation synthesis.

Applications in Drug Development

This compound is a key chiral intermediate in the total synthesis of several complex natural products with significant biological activity. Its utility stems from the ability to introduce a specific stereocenter early in a synthetic sequence, which is then elaborated to construct the target molecule.

Notable examples of pharmaceuticals and natural products synthesized using the Roche ester include:

-

(-)-Discodermolide: A potent antimitotic agent that stabilizes microtubules.

-

(-)-Stemoamide and (-)-Stemospironine: Alkaloids with interesting structural features and potential biological activities.[4][5]

The general role of this compound in these syntheses involves its conversion into more complex chiral building blocks through modification of its hydroxyl and ester functionalities.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself is an active signaling molecule or directly participates in biological signaling pathways. Its significance in the context of drug development is primarily as a synthetic intermediate used to construct larger, biologically active molecules. The final products synthesized from this chiral building block may then interact with specific cellular targets and signaling pathways.

Conclusion

This compound is a fundamentally important chiral building block for the stereoselective synthesis of complex organic molecules. Its well-defined stereochemistry and versatile functional groups make it an invaluable tool for researchers and professionals in the field of drug discovery and development. The reliable synthetic methods for its preparation, particularly through asymmetric hydrogenation, ensure its availability for the construction of enantiomerically pure pharmaceuticals.

References

- 1. (R)-(-)-3-HYDROXY-2-METHYLPROPIONIC ACID METHYL ESTER(72657-23-9) 1H NMR spectrum [chemicalbook.com]

- 2. methyl (2R)-3-hydroxy-2-methylpropanoate | C5H10O3 | CID 5324733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-hydroxy-2-methylpropanoate | C5H10O3 | CID 521128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl (R)-3-hydroxy-2-methylpropionate (R)-(−)-3-Hydroxy-2-methylpropionic acid methyl ester [b2b.sigmaaldrich.com]

- 5. Methyl (R)-3-hydroxy-2-methylpropionate (R)-(−)-3-Hydroxy-2-methylpropionic acid methyl ester [sigmaaldrich.com]

The Roche Ester: A Technical Guide to its Discovery, History, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "Roche ester" is the common name for the enantiomers of methyl 3-hydroxy-2-methylpropionate. Specifically, (R)-(-)-methyl 3-hydroxy-2-methylpropanoate (CAS 72657-23-9) and (S)-(+)-methyl 3-hydroxy-2-methylpropanoate (CAS 80657-57-4) are pivotal chiral building blocks in the synthesis of a vast array of complex natural products and pharmaceuticals.[1][2] Their utility stems from the presence of two functional groups, a hydroxyl and an ester, and a stereogenic center, making them ideal starting materials for the construction of intricate molecular architectures with high stereochemical control.[3] This guide provides an in-depth overview of the history, discovery, and key synthetic methodologies for preparing the Roche ester, as well as its application in the synthesis of bioactive molecules and their interaction with cellular signaling pathways.

Discovery and History

The popularization of the Roche ester as a fundamental chiral building block in academic and industrial research can be largely attributed to the work of synthetic chemists, notably W.R. Roush, who extensively utilized it in the development of the "Roche ester strategy" for the synthesis of polypropionate stereotriads.[9] This strategy has been instrumental in the total synthesis of numerous complex natural products.

Synthetic Methodologies

Several highly efficient and stereoselective methods have been developed for the synthesis of both enantiomers of the Roche ester. The most prominent among these are asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate and biocatalytic approaches.

Asymmetric Hydrogenation

The asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate is a powerful method to access both (R)- and (S)-Roche esters with high enantioselectivity. This method typically employs rhodium or ruthenium catalysts complexed with chiral phosphine ligands.

Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

A general procedure for the rhodium-catalyzed asymmetric hydrogenation is as follows:

-

A solution of the rhodium precursor (e.g., [Rh(cod)2]BF4) and a chiral phosphine ligand (e.g., a derivative of BINAP, DuPHOS, or a custom ligand like IndolPhos) in a degassed solvent (e.g., dichloromethane, methanol) is prepared in a glovebox or under an inert atmosphere.[10]

-

The substrate, methyl 2-(hydroxymethyl)acrylate, is added to the catalyst solution.

-

The reaction mixture is transferred to a high-pressure autoclave.

-

The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 bar).

-

The reaction is stirred at a specific temperature (e.g., -40°C to room temperature) for a set period (e.g., 12-24 hours).

-

Upon completion, the pressure is released, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the Roche ester.

-

The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Quantitative Data for Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

| Catalyst/Ligand | Substrate/Catalyst Ratio | Solvent | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) | Enantiomer |

| Rh-(S,S)-f-spiroPhos | 10000:1 | Toluene | 50 | 30 | 24 | >99 | 98 | (S) |

| [Ru(H)(η6-cot)SYNPHOS]+BF4− | 500:1 | CH2Cl2 | 10 | 25 | 16 | >99 | 94 | (R) |

| Rh-IndolPhos | 100:1 | CH2Cl2 | 10 | -40 | 12 | >99 | 98 | (S) |

Biocatalytic Synthesis

Biocatalytic methods, particularly using enoate reductases (ERs) from the 'Old Yellow Enzyme' (OYE) family, offer a green and highly selective alternative for the synthesis of the Roche ester.[9] These enzymes catalyze the asymmetric reduction of the carbon-carbon double bond of methyl 2-(hydroxymethyl)acrylate.

Experimental Protocol: Biocatalytic Reduction of Methyl 2-(hydroxymethyl)acrylate

A typical procedure for the whole-cell biocatalytic reduction is as follows:

-

A culture of a microorganism expressing the desired enoate reductase (e.g., E. coli overexpressing an OYE) is grown to a suitable cell density.

-

The cells are harvested by centrifugation and resuspended in a buffer solution (e.g., potassium phosphate buffer).

-

A glucose solution is added as a co-substrate for the regeneration of the NADPH cofactor.

-

The substrate, methyl 2-(hydroxymethyl)acrylate, is added to the cell suspension.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking.

-

The progress of the reaction is monitored by GC or HPLC.

-

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are dried, and the solvent is evaporated.

-

The crude product is purified by column chromatography to afford the Roche ester.

-

The enantiomeric excess is determined by chiral GC or HPLC.

Quantitative Data for Biocatalytic Synthesis of (R)-Roche Ester

| Enoate Reductase | Co-substrate | Substrate Conc. (mM) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |

| OYE from Saccharomyces pastorianus | Glucose | 10 | 30 | 24 | >99 | >99 |

| YqjM from Bacillus subtilis | Glucose | 20 | 30 | 12 | 98 | >99 |

| OPR1 from Lycopersicon esculentum | Glucose | 15 | 30 | 36 | 95 | 98 |

Application in Natural Product Synthesis and Interaction with Signaling Pathways

The Roche ester is a cornerstone in the total synthesis of numerous biologically active natural products. Its application in the synthesis of discodermolide and dictyostatin, potent microtubule-stabilizing anticancer agents, is particularly noteworthy.[11][12]

Total Synthesis of Discodermolide

The total synthesis of (+)-discodermolide, a marine-derived polyketide, has been accomplished by several research groups, with many strategies relying on the Roche ester as a key starting material for the construction of stereochemically rich fragments.[13] For example, a common strategy involves the elaboration of the (R)-Roche ester into a key aldehyde intermediate, which then undergoes further carbon-carbon bond-forming reactions to build the complex carbon skeleton of discodermolide.

Signaling Pathway Involvement of Discodermolide

Discodermolide exerts its potent anticancer effects by stabilizing microtubules, which are crucial components of the cytoskeleton involved in cell division.[14] This stabilization disrupts the dynamic instability of microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[14] Furthermore, discodermolide has been shown to induce an accelerated senescence phenotype in cancer cells.[6] This is associated with the upregulation and/or activation of proteins in the mitogen-activated protein kinase (MAPK) signaling pathway, specifically Erk1 and Erk2.[4]

Conclusion

The Roche ester, with its rich history intertwined with a major pharmaceutical company and its pivotal role as a chiral building block, continues to be an indispensable tool in modern organic synthesis. The development of highly efficient synthetic methods, including asymmetric hydrogenation and biocatalysis, has made both enantiomers readily accessible for the synthesis of complex and biologically significant molecules. Its application in the total synthesis of anticancer agents like discodermolide highlights its importance in drug discovery and development, providing access to compounds that modulate critical cellular signaling pathways. This guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the key aspects of the Roche ester's history, synthesis, and application.

References

- 1. Roche ester - Wikipedia [en.wikipedia.org]

- 2. Roche Ester - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 3. Asymmetric Heterogeneous Catalytic Hydrogenations [acswebcontent.acs.org]

- 4. A history of Roche [pharmaphorum.com]

- 5. Roche - Wikipedia [en.wikipedia.org]

- 6. thecconnects.com [thecconnects.com]

- 7. roche.com [roche.com]

- 8. kuwaitbusinessreview.com [kuwaitbusinessreview.com]

- 9. researchgate.net [researchgate.net]

- 10. A Highly Step-Economical Synthesis of Dictyostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ERK1 and ERK2 cascade | SGD [yeastgenome.org]

- 12. Total synthesis of dictyostatin analogs for anticancer agents - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Microtubule Stabilization Enhances the Chondrogenesis of Synovial Mesenchymal Stem Cells [frontiersin.org]

Stability and Storage of (R)-Methyl 3-hydroxy-2-methylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 3-hydroxy-2-methylpropanoate (CAS No. 72657-23-9) is a critical chiral building block used in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, makes it a versatile intermediate.[2] However, these same functional groups dictate its stability profile and define the necessary conditions for its storage to maintain chemical purity and optical integrity. This guide provides an in-depth overview of the stability, recommended storage conditions, and standard protocols for assessing the degradation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to its handling and analysis.

| Property | Value | References |

| Molecular Formula | C₅H₁₀O₃ | [3][4] |

| Molecular Weight | 118.13 g/mol | [3][4] |

| Appearance | Colorless liquid | [1] |

| Density | 1.066 g/mL at 25 °C | [3] |

| Boiling Point | 76-77 °C at 12 mmHg | [3] |

| Refractive Index | n20/D 1.425 | [3] |

| Optical Rotation | [α]19/D −26° (c = 4 in methanol) | [3] |

| Chiral Purity (ee) | ≥ 99% | [1][3] |

Stability Profile and Potential Degradation Pathways

The chemical structure of this compound contains an ester linkage, which is its primary point of susceptibility to degradation. The principal degradation pathways are hydrolysis, and to a lesser extent, thermal decomposition. Maintaining chiral purity is also a critical aspect of its stability.

-

Hydrolytic Degradation: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding (R)-3-hydroxy-2-methylpropanoic acid and methanol. The presence of moisture is a key factor in promoting this degradation pathway. Therefore, preventing exposure to water during storage and handling is paramount.

-

Thermal Degradation: While the compound is distillable under vacuum, prolonged exposure to high temperatures can lead to decomposition. Thermal stress studies are necessary to determine the temperature limits for safe handling and storage.[5]

-

Oxidative Degradation: Although there are no highly susceptible moieties for oxidation, forced degradation studies typically include oxidative stress conditions (e.g., exposure to hydrogen peroxide) to establish a complete stability profile as required by regulatory guidelines.[6]

-

Photodegradation: As per ICH guidelines, photostability testing is a standard component of stress testing to ensure that light exposure does not cause degradation.[6][7]

-

Chiral Stability: The stereocenter at the C2 position is a critical feature of the molecule. Harsh conditions, such as strong acid or base, or elevated temperatures, could potentially lead to racemization, resulting in the loss of enantiomeric purity.[8] Any stability-indicating method must be able to separate the (R)- and (S)-enantiomers.

dot

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(-)-3-羟基-2-甲基丙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl (R)-3-hydroxy-2-methylpropionate (R)-(−)-3-Hydroxy-2-methylpropionic acid methyl ester [sigmaaldrich.com]

- 4. Methyl (R)-(-)-3-hydroxy-2-methyl-propionate [webbook.nist.gov]

- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of (R)-Methyl 3-hydroxy-2-methylpropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. (R)-Methyl 3-hydroxy-2-methylpropanoate possesses both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group and an ester (-COOCH₃) group imparts polarity and the capacity for hydrogen bonding. The methyl group and the hydrocarbon backbone contribute to its non-polar nature.

Data Presentation: Expected Solubility Profile

Based on the molecular structure and general solubility principles, the following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents. It is important to note that this is a predictive assessment, and experimental verification is crucial for precise applications.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and ester groups of the solute. The (S)-enantiomer is noted to be soluble in methanol.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. The overall polarity is compatible. |

| Less Polar | Dichloromethane | Moderate | While less polar than protic solvents, dichloromethane can still engage in dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant difference in polarity between the solute and these non-polar solvents will likely result in poor solvation. |

| Aqueous | Water | Low to Insoluble | Although capable of hydrogen bonding, the non-polar hydrocarbon portion of the molecule is expected to limit its solubility in water. The (S)-enantiomer is noted to be insoluble in water.[1] |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a liquid compound, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the concentration of this compound required to form a saturated solution in a given organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The exact amount will depend on the expected solubility; a significant excess ensures that a saturated state is reached.

-

Repeat this for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached a steady state. Continuous agitation is necessary to facilitate this process.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to allow any undissolved solute to settle.

-

To ensure complete separation of the liquid and solid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, take the sample from the upper portion of the liquid.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the solute in the saturated solution by taking into account the dilution factor.

-

The solubility is typically expressed in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of a liquid compound.

References

Methodological & Application

Application of (R)-Methyl 3-hydroxy-2-methylpropanoate in the Synthesis of Bioactive Natural Products

Abstract

(R)-Methyl 3-hydroxy-2-methylpropanoate, commonly known as the Roche ester, is a versatile and highly valuable chiral building block in asymmetric synthesis. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group with a defined stereocenter, makes it an ideal starting material for the synthesis of complex polyketide and alkaloid natural products. This application note details the use of this compound in the total synthesis of several medicinally important natural products, including the potent anticancer agent (+)-discodermolide and the structurally complex diterpenoid (+)-aberrarone. Detailed experimental protocols for the initial key transformations of the Roche ester are provided, along with a summary of its application in the synthesis of the antitussive and insecticidal alkaloids, (-)-stemoamide and (-)-stemospironine.

Introduction

The enantioselective synthesis of natural products is a cornerstone of modern organic chemistry and drug discovery. Chiral building blocks, such as this compound, play a pivotal role in constructing stereochemically complex molecules with high efficiency and precision. The Roche ester provides a readily available source of a C4 chiral fragment that is frequently found in the backbones of polyketide natural products. This document serves as a guide for researchers, scientists, and drug development professionals on the practical application of this important synthetic precursor.

Application in the Total Synthesis of (+)-Aberrarone

The diterpenoid (+)-aberrarone, a natural product with a complex 5-5-5-6 fused tetracyclic skeleton, has been synthesized by Carreira and coworkers using this compound as a key starting material.[1][2] The initial steps of the synthesis focus on converting the Roche ester into a functionalized aldehyde, a crucial intermediate for subsequent coupling reactions.

Experimental Protocols:

1. Protection of the Hydroxyl Group:

The primary hydroxyl group of this compound is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group used is tert-butyldiphenylsilyl (TBDPS).

-

Reaction: this compound is reacted with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base, such as imidazole, in a suitable solvent like dichloromethane (DCM).

-

Protocol: To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in DCM at 0 °C is added TBDPSCl (1.1 eq) dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous NH4Cl and the aqueous layer is extracted with DCM. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Reduction of the Ester to an Aldehyde:

The methyl ester is then selectively reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

-

Reaction: The TBDPS-protected ester is dissolved in an anhydrous solvent, typically toluene or DCM, and cooled to -78 °C. A solution of DIBAL-H (1.1 eq) in hexanes is added dropwise.

-

Protocol: To a solution of (R)-methyl 3-((tert-butyldiphenylsilyl)oxy)-2-methylpropanoate (1.0 eq) in anhydrous toluene at -78 °C is added DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is warmed to room temperature and stirred vigorously until two clear layers are formed. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated to afford the crude aldehyde, which is often used in the next step without further purification.

This aldehyde serves as a key building block in the convergent synthesis of (+)-aberrarone. A logical workflow for this initial transformation is depicted below.

Quantitative Data Summary:

| Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| 1. Silylation | This compound | (R)-Methyl 3-(t-butyldiphenylsilyloxy)-2-methylpropanoate | TBDPSCl, Imidazole, DCM | >95 | [3] |

| 2. Reduction | (R)-Methyl 3-(t-butyldiphenylsilyloxy)-2-methylpropanoate | (R)-3-(t-butyldiphenylsilyloxy)-2-methylpropanal | DIBAL-H, Toluene, -78 °C | ~90 | [3] |

Application in the Total Synthesis of (+)-Discodermolide

(+)-Discodermolide is a potent polyketide natural product isolated from the marine sponge Discodermia dissoluta.[4] It exhibits strong anticancer activity by stabilizing microtubules, a mechanism similar to that of Taxol.[5] Several total syntheses of (+)-discodermolide have been reported, with many utilizing this compound as a starting material for the construction of its three main fragments.[6][7]

Experimental Protocols:

The initial steps in the synthesis of (+)-discodermolide fragments from the Roche ester are analogous to those for (+)-aberrarone, involving protection of the hydroxyl group and reduction of the ester to an aldehyde. The resulting chiral aldehyde is then elaborated through various stereoselective reactions, such as aldol additions, to construct the complex stereochemical arrays present in the natural product.

Representative Aldol Reaction:

-

Reaction: The aldehyde derived from the Roche ester can be reacted with a chiral enolate in an Evans aldol reaction to set two new stereocenters with high diastereoselectivity.

-

Protocol: To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in DCM at 0 °C is added dibutylboron triflate (1.1 eq) followed by triethylamine (1.2 eq). The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde derived from the Roche ester (1.0 eq) in DCM is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched with a pH 7 buffer, and the product is extracted with DCM. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by chromatography.

Biological Activity of (+)-Discodermolide:

(+)-Discodermolide's primary mechanism of anticancer activity is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. By stabilizing microtubules, discodermolide prevents their dynamic instability, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis of cancer cells.[8]

Quantitative Data Summary for a Discodermolide Fragment Synthesis:

| Step | Starting Material | Product | Reagents | Yield (%) | Diastereomeric Ratio | Reference |

| 1. Evans Aldol Reaction | Aldehyde derived from Roche ester | Adduct with chiral auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Bu2BOTf, Et3N, DCM | 85 | >95:5 | [9] |

| 2. Reductive Cleavage of Auxiliary | Aldol Adduct | Chiral 1,3-diol | LiBH4, H2O, Et2O | 90 | - | [9] |

Application in the Synthesis of Stemona Alkaloids

The Stemona alkaloids, such as (-)-stemoamide and (-)-stemospironine, are a class of natural products known for their antitussive and insecticidal properties.[4][10][11] While the direct total synthesis of these alkaloids starting from this compound is not as extensively documented in readily available literature as for the polyketides, the chiral backbone of the Roche ester makes it a plausible precursor for constructing key fragments of these complex alkaloids. The total synthesis of (-)-stemospironine has been reported by Williams and coworkers, although the published route does not explicitly start from the Roche ester.[12][13] Further synthetic exploration may yet reveal efficient pathways from this versatile chiral building block.

The biological activity of Stemona alkaloids is believed to involve the modulation of neuronal signaling pathways, although the precise mechanisms are still under investigation. Their insecticidal activity, for instance, has been linked to effects on the nicotinic acetylcholine receptor in insects.[11]

Conclusion

This compound is a powerful and versatile chiral building block for the enantioselective synthesis of a wide range of complex natural products. Its successful application in the total syntheses of (+)-aberrarone and (+)-discodermolide highlights its importance in modern organic synthesis and drug discovery. The detailed protocols and data presented in this application note provide a valuable resource for researchers aiming to utilize this chiral precursor in their own synthetic endeavors. Further research into the application of the Roche ester in the synthesis of other natural product classes, such as the Stemona alkaloids, is warranted and holds significant promise.

References

- 1. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Carreira Synthesis of Aberrarone [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alkaloids from roots of Stemona sessilifolia and their antitussive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-Discodermolide binds to microtubules in stoichiometric ratio to tubulin dimers, blocks taxol binding and results in mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A practical synthesis of (+)-discodermolide and analogues: fragment union by complex aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alkaloids from stems and leaves of Stemona japonica and their insecticidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Total synthesis of (-)-stemospironine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note: Chiral HPLC Analysis of (R)-Methyl 3-hydroxy-2-methylpropanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Methyl 3-hydroxy-2-methylpropanoate is a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The stereochemistry of this compound is of paramount importance as different enantiomers can exhibit distinct biological activities, potentially impacting the efficacy and safety of the final product.[2] Consequently, the development of robust and efficient analytical methods for the enantioselective separation and quantification of its (R) and (S)-enantiomers is essential for quality control and ensuring stereoselective synthesis.[3]

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[4][5] This application note details a proposed HPLC method for the enantioselective analysis of this compound. The method is based on common practices for the chiral separation of similar aliphatic esters and serves as an excellent starting point for method development and validation.[3]

Data Presentation

The following tables summarize the proposed chromatographic conditions and system suitability parameters for the chiral HPLC analysis of this compound.

Table 1: Proposed HPLC Chromatographic Conditions

| Parameter | Proposed Condition |

| Column | Chiralpak® AD-H (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Resolution (Rs) | ≥ 1.5 between the (R) and (S) enantiomer peaks |

| Tailing Factor (T) | 0.8 - 1.5 for each enantiomer peak |

| Theoretical Plates (N) | ≥ 2000 for each enantiomer peak |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of the standard) |

Experimental Protocols

This section provides a detailed methodology for the chiral HPLC analysis of this compound.

1. Materials and Reagents

-

This compound reference standard

-

Racemic (R,S)-Methyl 3-hydroxy-2-methylpropanoate

-

n-Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Methanol (HPLC grade, for cleaning)

-

Water (HPLC grade, for cleaning)

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral HPLC column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

3. Preparation of Solutions